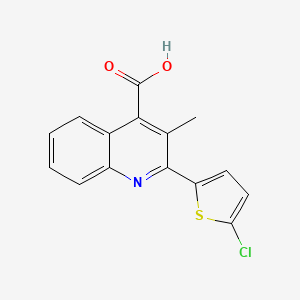
3,3-Dimethylcyclopentane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethylcyclopentane-1-sulfonyl chloride is a chemical compound with the molecular formula C7H13ClO2S and a molecular weight of 196.7 . It is used in various scientific studies due to its unique structure and properties, making it an ideal candidate for synthesizing complex organic molecules, facilitating drug discovery, and materials research.
Synthesis Analysis
The synthesis of sulfonyl chlorides, such as this compound, can be achieved via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts . This method is simple, environmentally friendly, and worker-friendly. It uses readily accessible reagents, offers safe operations, and easy purification without chromatography .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13ClO2S/c1-7(2)4-3-6(5-7)11(8,9)10/h6H,3-5H2,1-2H3 . This code provides a unique identifier for the molecular structure of this compound.Scientific Research Applications
Synthesis Applications
- Hexahydroquinoline Synthesis : Utilized as a catalyst in the preparation of hexahydroquinolines through one-pot multi-component condensation, demonstrating its role in facilitating efficient, homogeneous, and reusable catalysis in solvent-free conditions (Khazaei et al., 2013).
- Synthesis of Tetrahydrobenzo[a]-xanthenes : Employed as a catalyst for solvent-free synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthenes, showcasing its effectiveness in multi-component condensation processes (Moosavi‐Zare et al., 2013).
Organic Chemistry
- Cyclopentenone Synthesis : Demonstrates its use in promoting both inter- and intramolecular cyclopentenone formation from alkenes and alkyne complexes, altering regio- and stereoselectivity under various conditions (Chung et al., 1993).
Analytical Chemistry
- Amino Acid Analysis : A reagent such as dabsyl chloride, which is structurally related to 3,3-dimethylcyclopentane-1-sulfonyl chloride, is utilized for amino acid analysis in different types of teas, indicating its relevance in food and nutritional science (Syu et al., 2008).
Materials Science
- Free Radical Source : Sulfonyl chlorides, a group including this compound, are identified as a novel source of free radicals. This application is crucial in the study of materials and polymers (Seleznev et al., 2021).
Mechanism of Action
Mode of Action
As a sulfonyl chloride, 3,3-Dimethylcyclopentane-1-sulfonyl chloride is expected to be highly reactive. It can act as an electrophile, reacting with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters, respectively .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the context of its use. In general, sulfonyl chlorides are used in organic synthesis to introduce the sulfonyl group into a molecule, which can affect the molecule’s reactivity, stability, and other properties .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is not readily available. As a small, lipophilic molecule, it might be expected to have good absorption and distribution. Its reactivity could lead to rapid metabolism and excretion .
Result of Action
The molecular and cellular effects of this compound would depend on the specific context of its use. In general, the introduction of a sulfonyl group can significantly alter a molecule’s properties, potentially leading to changes in its biological activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its reactivity can be affected by the presence of nucleophiles, the pH of the environment, and the temperature .
Properties
IUPAC Name |
3,3-dimethylcyclopentane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2S/c1-7(2)4-3-6(5-7)11(8,9)10/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURUHBLFCAQHGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)S(=O)(=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-chlorophenyl)-2-methoxypropyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2891438.png)

![2-Methyl-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2891442.png)
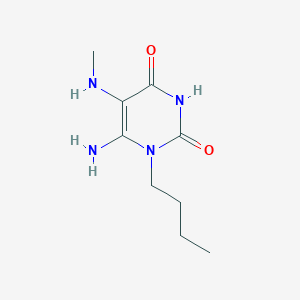
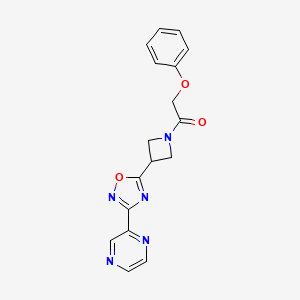
![N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]-L-alanine](/img/structure/B2891446.png)
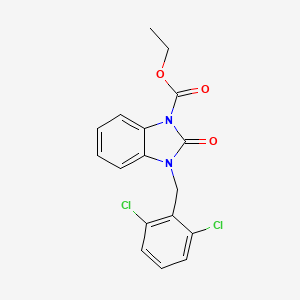
![Ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate](/img/no-structure.png)
![3-bromo-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2891449.png)
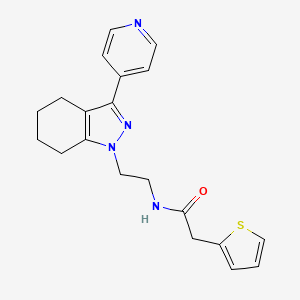
![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)pyrrolidine-1-carboxamide](/img/structure/B2891451.png)
![1-[(Oxan-4-yl)methoxy]isoquinoline](/img/structure/B2891455.png)
